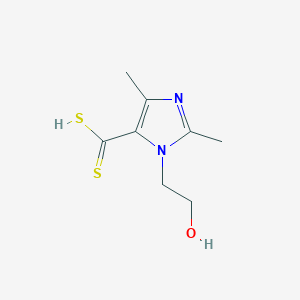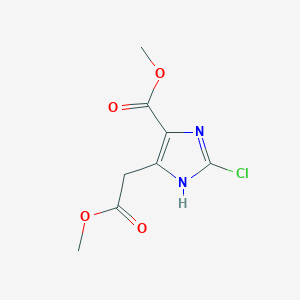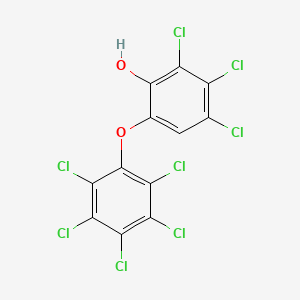
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is a chlorinated phenol derivative. This compound is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated organic compound. Chlorinated phenols are known for their use in various industrial applications due to their antimicrobial and preservative properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- typically involves the chlorination of phenol. The process begins with the electrophilic halogenation of phenol using chlorine gas. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated phenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various chlorinated phenol derivatives .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex chlorinated compounds.
Biology: Studied for its antimicrobial properties and potential use as a biocide.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial activity.
Wirkmechanismus
The mechanism of action of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The presence of multiple chlorine atoms enhances its ability to penetrate and disrupt microbial cells. Additionally, the compound may interfere with enzymatic processes within the cell, further contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with three chlorine atoms at different positions on the phenol ring.
Pentachlorophenol: A highly chlorinated phenol with five chlorine atoms, used as a pesticide and wood preservative.
2,3,5-Trichlorophenol: Similar to 2,3,4-trichlorophenol but with chlorine atoms at different positions.
Uniqueness
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is unique due to the presence of both trichloro and pentachlorophenoxy groups, which enhance its antimicrobial properties and make it more effective as a biocide compared to other chlorinated phenols .
Eigenschaften
CAS-Nummer |
90986-07-5 |
|---|---|
Molekularformel |
C12H2Cl8O2 |
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O2/c13-2-1-3(11(21)8(18)4(2)14)22-12-9(19)6(16)5(15)7(17)10(12)20/h1,21H |
InChI-Schlüssel |
GFZVPDZHLHEIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



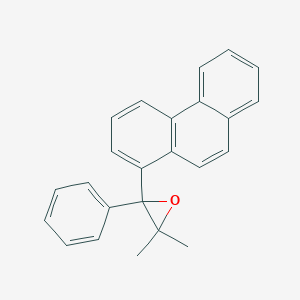
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
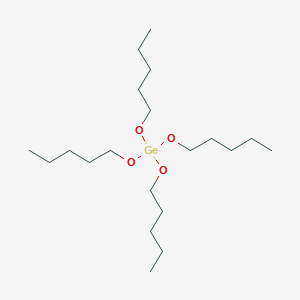

![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)



![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
